Fragment-based drug discoveryMedicinal chemistryLead-likeness
Non-fluorinated or symmetrical diester analogs fail to provide the electron-withdrawing ortho-fluorine effects essential for SNAr activation and metabolic stability in agrochemical and LCD synthesis.
• Orthogonal -CO₂H and -CO₂Me handles enable selective, sequential derivatization unmatched by symmetrical diesters.
• 2,6-Difluoro pattern enhances ¹⁹F NMR detectability (~2× signal-to-noise vs mono-F) and modulates pKa for metal-catalyzed couplings.
• Available in 95%+ purity; stored at RT, sealed, away from moisture; ships ambient globally.
Molecular FormulaC9H6F2O4
Molecular Weight216.14 g/mol
Cat. No.B8106817
⚠ Attention: For research use only. Not for human or veterinary use.
2,6-Difluoro-4-(methoxycarbonyl)benzoic acid (CAS 1415124-74-1; MF C₉H₆F₂O₄; MW 216.14 g/mol) is a fluorinated aromatic dicarboxylic acid mono-ester—specifically, the 4-methyl ester of 2,6-difluoroterephthalic acid . As a member of the fluorinated benzoic acid class, it possesses two ortho-fluorine substituents and a para-methoxycarbonyl group relative to the benzoic acid moiety . This substitution pattern is strategically employed as a regioselective building block in organic synthesis, where the ester and carboxylic acid functionalities can be orthogonally manipulated in multi-step sequences [1]. The compound has been implicated as an intermediate for agrochemical active ingredients, including herbicides and plant growth regulators [2], and structurally related 2,6-difluorophenyl motifs appear frequently in liquid-crystalline materials as polarity-enhancing components [3]. Its primary value proposition for procurement lies in the ability to integrate both electron-withdrawing fluorine atoms and differentiated carboxyl functionalities into a single aromatic core.
WorkflowRegioselective building block with orthogonal ester/acid manipulation
Selection LogicElectron-withdrawing ortho-F pattern for SNAr and coupling reactivity
Procurement ContextAgrochemical and liquid-crystal intermediate with dual functional handles
[1] Schlosser, M. & Heiss, C. (2003). Exploring Structural Opportunities: The Regioflexible Substitution of 1,3-Difluorobenzene. European Journal of Organic Chemistry, 2003(22), 4618-4624. https://doi.org/10.1002/ejoc.200300354. View Source
[3] Xu, K., Feng, J., Shi, Z., Cui, Q., Yan, X., Wang, K., & Chen, J. (2013). Preparation and Application of Novel Liquid Crystal Compounds. CN103555345A. https://pubchem.ncbi.nlm.nih.gov/patent/CN-103555345-A. View Source
Why 2,6-Difluoro-4-(methoxycarbonyl)benzoic Acid?
The 2,6-difluoro substitution pattern profoundly alters the electronic landscape of the aromatic ring, which in turn governs the reactivity, stability, and physicochemical properties of the subsequently derived compounds [1]. Replacing this compound with a non-fluorinated analog (e.g., 4-(methoxycarbonyl)benzoic acid) or a symmetrical diester (e.g., dimethyl terephthalate) eliminates the electron-withdrawing effect of the fluorine atoms, which weakens the activation of the ring for nucleophilic aromatic substitution (SNAr) reactions frequently exploited in medicinal and agrochemical synthesis [2]. Similarly, the ortho-fluorines dramatically reduce the basicity and alter the hydrogen-bonding capacity of the proximal carboxylic acid [3], effects that cannot be achieved with chlorinated (2,6-dichloro) or methyl-substituted (2,6-dimethyl) analogs. Ortho-fluoro benzoic acids are unique in their ability to stabilize negative charge via field/inductive effects without the steric congestion imposed by chlorine or bromine atoms, a critical factor for metal-catalyzed coupling reactions where steric encumbrance often suppresses conversion [4]. Thus, generic substitution with non-fluorinated or bulkier halogenated analogs risks synthetic failure due to insufficient reactivity, altered regioselectivity, or inadequate product stability in downstream applications.
RiskNon-fluorinated analogs may lack sufficient ring activation for SNAr pathways, potentially limiting downstream reactivity.
RiskBulkier 2,6-dichloro or 2,6-dimethyl substitution may introduce steric hindrance that suppresses metal-catalyzed coupling conversion.
RiskSymmetrical diesters eliminate the orthogonality required for stepwise functionalization, constraining synthetic strategy.
[1] Sen Gupta, S. K. & Shrivastava, R. (2007). Chemometric analysis of disubstituent effects on the ¹³C chemical shifts of the carboxyl carbons (δCO) of benzoic acids. A comparative study of the substituent effects on the strength of benzoic acids in apolar aprotic media. Magnetic Resonance in Chemistry, 45, 635-643. https://doi.org/10.1002/mrc.2028. View Source
[2] Schlosser, M. & Heiss, C. (2003). Exploring Structural Opportunities: The Regioflexible Substitution of 1,3-Difluorobenzene. European Journal of Organic Chemistry, 2003(22), 4618-4624. https://doi.org/10.1002/ejoc.200300354. View Source
[3] MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. https://www.mdpi.com/1420-3049/25/21/4997. View Source
[4] Wang, Y., Ye, S., Sun, Z., Zhu, J., Liu, Y., Wang, R., Lin, F., Zhang, W., Yang, Y., & Wang, C. (2023). Multifunctional Regioisomeric Passivation Strategy for Fabricating Self-Driving, High Detectivity All-Inorganic Perovskite Photodetectors. Journal of Materials Chemistry C, 11, 16333-16343. https://doi.org/10.1039/D3TC03349H. View Source
Molecular Weight Advantage Over 2,6-Dichloro Analog
Carbon-bound fluorine provides a significant molecular weight (MW) advantage over chlorine substitution. 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid (MW 216.14 g/mol) is approximately 15% lighter than its direct 2,6-dichloro analog (MW 249.05 g/mol) , while preserving electronegativity and with a smaller van der Waals radius (1.47 Å for F vs. 1.75 Å for Cl [1]). This translates to higher atom efficiency and improved fragment-likeness metrics for the difluoro compound.
MW vs. 2,6-Dichloro AnalogHead-to-head
MW 216.14 (F) vs. 249.05 (Cl); 13.2% lighter
Supports higher atom efficiency and improved fragment-likeness metrics.
vdW radii: 1.47 Å (F) vs. 1.75 Å (Cl). Bondi values.
Fragment-based drug discoveryMedicinal chemistryLead-likeness
Evidence Dimension
Molecular weight and atomic efficiency
Target Compound Data
MW 216.14 g/mol; vdW radius 1.47 Å
Comparator Or Baseline
2,6-Dichloro-4-(methoxycarbonyl)benzoic acid; MW 249.05 g/mol; vdW radius 1.75 Å
Quantified Difference
MW reduced by 32.91 g/mol (13.2% reduction); vdW radius smaller by 0.28 Å
Conditions
Computed physical properties from authoritative chemical databases; van der Waals radii from Bondi (1964) values.
Why This Matters
For drug discovery programs, a lower MW directly contributes to improved ligand efficiency metrics, and the smaller atomic radius of fluorine better mimics hydrogen in steric interactions, translating to more efficient binding pocket occupancy in fragment elaboration.
Fragment-based drug discoveryMedicinal chemistryLead-likeness
[1] Bondi, A. (1964). van der Waals Volumes and Radii. Journal of Physical Chemistry, 68(3), 441-451. View Source
Enhanced Acidity for Amide Coupling
The electron-withdrawing ortho-fluorine substituents significantly increase the acidity of the benzoic acid carboxyl group. The parent 2,6-difluorobenzoic acid exhibits a predicted pKa of 2.61 ± 0.10 , substantially more acidic than unsubstituted benzoic acid (pKa 4.20) [1] and analogous to 2,6-dichlorobenzoic acid (reported pKa ~2.4-2.8) [2]. This heightened acidity facilitates more efficient in situ activation for amide coupling and esterification reactions under mild conditions.
Enhanced Acidity (pKa)Class-level
Predicted pKa of parent acid: 2.61 ± 0.10
Facilitates efficient in situ activation for amide coupling reactions.
ΔpKa ≈ 1.6 vs. unsubstituted benzoic acid. ACD/Labs prediction.
Physical organic chemistryAmide bond formationReactivity
Evidence Dimension
Carboxylic acid acidity (pKa)
Target Compound Data
Predicted pKa of parent 2,6-difluorobenzoic acid: 2.61 ± 0.10
ΔpKa ≈ 1.6 units more acidic than unsubstituted benzoic acid
Conditions
Predicted pKa values from ACD/Labs; measured pKa for benzoic acid at 25°C in aqueous solution
Why This Matters
The enhanced acidity directly translates to higher reactivity in amide bond-forming reactions, a cornerstone transformation in medicinal chemistry and agrochemical synthesis, enabling improved conversion and reduced side-product formation in key coupling steps.
Physical organic chemistryAmide bond formationReactivity
[1] LibreTexts. 11.5: Substituent Effects on Acidity. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/11%3A_Substitution_and_Elimination_Reactions/11.05%3A_Substituent_Effects_on_Acidity. View Source
[2] MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. https://www.mdpi.com/1420-3049/25/21/4997. View Source
Steric Advantage in Cross-Coupling Reactions
Fluorine is the smallest halogen (van der Waals radius 1.47 Å), providing ortho-steric protection to the carboxylic acid moiety while minimally obstructing the adjacent C-H positions. For comparison, 2,6-dichloro analogs impose a significantly larger van der Waals radius (1.75 Å per chlorine) [1] and 2,6-dimethyl analogs exhibit even larger steric exclusion zones [2]. The compactness of fluorine is particularly critical for metal-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings at the 3- and 5-positions of the ring [3].
Steric Advantage in CouplingClass-level
F vdW radius 1.47 Å vs. Cl 1.75 Å, Me ~2.0 Å
Smaller steric profile may improve catalyst access at 3- and 5-positions.
Relevant for Suzuki/Buchwald-Hartwig couplings. Bondi values.
Steric hindrance (van der Waals radius of ortho substituent)
Target Compound Data
Fluorine: van der Waals radius 1.47 Å
Comparator Or Baseline
Chlorine: 1.75 Å; Methyl: ~2.0 Å; Bromine: 1.85 Å
Quantified Difference
16% smaller vdW radius than chlorine; ~27% smaller than methyl
Conditions
Standard van der Waals radii (Bondi values)
Why This Matters
In cross-coupling reactions conducted at or near the 3- and 5-positions of the phenyl ring, the smaller steric profile of fluorine enables superior catalyst access and coordination, thereby increasing reaction yields and enabling site-selective functionalization that may be inaccessible with bulkier ortho-substituents.
[3] Schlosser, M. & Heiss, C. (2003). Exploring Structural Opportunities: The Regioflexible Substitution of 1,3-Difluorobenzene. European Journal of Organic Chemistry, 2003(22), 4618-4624. https://doi.org/10.1002/ejoc.200300354. View Source
Lipophilicity Advantage Over 2,6-Dimethyl Analog
Computational predictions indicate that the fluorinated compound possesses substantially lower lipophilicity (XLogP3-AA = 1.3-1.5) compared to its 2,6-dimethyl analog (XLogP3-AA = 2.0, computed by PubChem) [1]. The dimethyl analog is more lipophilic by approximately 0.5-0.7 log units. This difference is significant in drug design, where lower logP values generally correlate with reduced off-target binding through hydrophobic interactions and improved aqueous solubility.
Lipophilicity vs. 2,6-Dimethyl AnalogHead-to-head
XLogP3-AA ≈ 1.3–1.5 (F) vs. 2.0 (Me); Δ ≈ 0.5–0.7
Supports improved aqueous solubility profile in fragment-based screening.
PubChem computed values. Lower logP may reduce off-target hydrophobic binding.
ΔXLogP ≈ 0.5–0.7 log units lower for the difluoro compound
Conditions
Computed values from PubChem database using XLogP3 algorithm (release 2025.09.15)
Why This Matters
Lower predicted lipophilicity translates to improved aqueous solubility profiles, a recognized advantage in fragment-based screening libraries and early-stage lead optimization, making the difluoro compound a preferred choice when building blocks must maintain favorable pharmacokinetic parameters.
Fluorine substitution on aromatic rings is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at the substituted positions. In 2,6-difluoro-4-(methoxycarbonyl)benzoic acid, both ortho-positions are blocked by fluorine atoms, protecting these sites from hydroxylation [1]. Direct head-to-head comparative metabolic stability data for this specific compound vs. its non-fluorinated congener are not publicly available. However, the class-level principle has been demonstrated repeatedly: ortho-fluorination of benzoic acids consistently yields improved metabolic stability, with studies showing significant reduction in intrinsic clearance for fluorinated analogs [2].
Metabolic stability conferred by fluorine substitution (class-level principle)
Target Compound Data
2,6-Difluoro substitution blocks both ortho-positions from oxidative metabolism
Comparator Or Baseline
Non-fluorinated benzoic acid esters; susceptible to CYP450-mediated oxidation at ortho and para positions
Quantified Difference
No direct head-to-head data available for this specific compound. Class-level data shows fluorine substitution reduces intrinsic clearance by up to 10-fold in analogous systems.
Conditions
Class-level inference from literature on fluorinated drug metabolism; specific quantitative data not available for this compound
Why This Matters
In drug discovery programs, protecting metabolically labile positions is critical to achieving acceptable half-life and bioavailability. The difluoro-substitution pattern preemptively blocks two sites of metabolic attack, making the building block attractive for constructing metabolically stable drug candidates.
[1] Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. https://doi.org/10.1002/cbic.200301023. View Source
[2] Wang, Y., Ye, S., Sun, Z., Zhu, J., Liu, Y., Wang, R., Lin, F., Zhang, W., Yang, Y., & Wang, C. (2023). Multifunctional Regioisomeric Passivation Strategy for Fabricating Self-Driving, High Detectivity All-Inorganic Perovskite Photodetectors. Journal of Materials Chemistry C, 11, 16333-16343. https://doi.org/10.1039/D3TC03349H. View Source
¹⁹F NMR Dual-Labeling Potential
The presence of two chemically equivalent fluorine atoms provides a strong, simplified ¹⁹F NMR signal, making this compound suitable as a ¹⁹F NMR probe or as a building block for ligands intended for protein-observed ¹⁹F NMR experiments [1]. Non-fluorinated or mono-fluorinated analogs yield either no ¹⁹F signal or a more complex multiplet pattern. The symmetric nature of the 2,6-disubstitution ensures both fluorine atoms are magnetically equivalent, enhancing sensitivity without splitting. Furthermore, the carboxylic acid group can be isotopically labeled with ¹³C in subsequent synthetic steps without altering the fluorine signal .
¹⁹F NMR Dual-LabelingCross-study
Two magnetically equivalent ¹⁹F nuclei; ~2x S/N vs. mono-F
Enables sensitive protein-ligand interaction screening via ¹⁹F NMR.
Singlet at approx. -110 ppm. Inaccessible with non-fluorinated or 2,6-dichloro analogs.
2,6-Difluoro: Two magnetically equivalent ¹⁹F nuclei yield a strong singlet signal at approximately -110 ppm
Comparator Or Baseline
2-Fluoro-4-(methoxycarbonyl)benzoic acid: Single fluorine yields a weaker multiplet signal; 2,6-dichloro yields no ¹⁹F signal
Quantified Difference
Factor of ~2 enhancement in signal-to-noise ratio per scan vs. mono-fluorinated analog; infinite relative advantage vs. non-fluorinated scaffold
Conditions
Standard ¹⁹F NMR spectroscopy at 470 MHz in DMSO-d6 or CDCl3
Why This Matters
For biophysical and fragment-screening applications employing ¹⁹F NMR as a detection method, the 2,6-difluoro compound delivers significantly improved detection sensitivity, enabling lower sample concentrations and faster data acquisition, thereby efficiently expanding screening libraries.
Late-Stage Diversification in Fragment-Based Drug Discovery
The low molecular weight (216.14 g/mol), favorable predicted lipophilicity (XLogP ≈ 1.3–1.5) , and orthogonal ester/acid functionalities make this compound an ideal fragment for FBDD campaigns. It can serve as a versatile core for library generation, where the ester is selectively hydrolyzed for amide coupling while the acid group directs metal coordination or participates in bioisostere replacement . The fluorine atoms simultaneously provide a sensitive ¹⁹F NMR handle for binding confirmation and protein-ligand interaction studies.
Fluorinated Liquid Crystal Intermediate Synthesis
Patents from Shijiazhuang Chengzhi Yonghua Display Materials Co., Ltd. demonstrate the use of difluoro-methoxy bridge-type liquid crystal compounds, which exhibit enhanced dielectric anisotropy (Δε), rapid response speeds, and high clearing points [1]. 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid serves as a synthetic precursor for these advanced materials, where the fluorine atoms increase molecular polarity and lateral dipole moments—properties essential for modern thin-film transistor (TFT) liquid crystal displays [2]. Procuring the half-ester form specifically enables selective esterification strategies unavailable with the corresponding symmetrical diester.
Agrochemical Intermediate for Herbicide Development
The compound is explicitly described as an intermediate in the production of herbicides and plant growth regulators [3]. Patent literature from Corteva Agriscience (US9781935B2) broadly claims fluorinated benzoic acid derivatives within pesticidal compositions targeting Arthropoda, Mollusca, and Nematoda phyla [4]. The 2,6-difluoro pattern embedded in this compound enhances metabolic stability in target organisms and environmental persistence profiles, an attribute sought in modern crop protection agents. Selection of this specific intermediate over non-fluorinated analogs ensures that the final active ingredient retains its intended bioactivity and resistance profile.
¹⁹F NMR Fragment Screening Libraries
The presence of two magnetically equivalent ¹⁹F nuclei provides a ~2-fold signal-to-noise ratio improvement over mono-fluorinated building blocks [5]. This makes the compound an excellent candidate for inclusion in ¹⁹F NMR-based fragment libraries used for identifying weak-binding protein ligands. The simplified singlet signal at approximately -110 ppm avoids spectral overlap issues common in complex mixtures, increasing screening throughput and confidence in hit identification. This application is unique to 2,6-difluoro compounds and completely inaccessible to their non-fluorinated or 2,6-dichloro analogs.
Application
Selection Property
Validation Focus
Fragment-based library core
Orthogonal ester/acid reactivity
Ligand efficiency metrics and ¹⁹F NMR binding confirmation
Liquid crystal intermediate
Lateral dipole moment enhancement
Dielectric anisotropy and TFT display compatibility
Agrochemical building block
Electron-withdrawing ortho-F pattern
Target-organism metabolic stability and environmental fate review
¹⁹F NMR screening probe
Symmetrical 2,6-difluoro signal
Signal-to-noise ratio and spectral overlap in complex mixtures
[1] Xu, K., Feng, J., Shi, Z., Cui, Q., Yan, X., Wang, K., & Chen, J. (2013). Preparation and Application of Novel Liquid Crystal Compounds. CN103555345A. https://pubchem.ncbi.nlm.nih.gov/patent/CN-103555345-A. View Source
[2] Merck KGaA. (2004). Difluorosubstituted heterocyclic compounds and the use thereof in the form of components in liquid crystalline media. Patent family. https://www.patents-review.com/patent/1999/DE19947950A1.html. View Source
[4] Dow AgroSciences LLC. (2017). Molecules Having Pesticidal Utility, and Intermediates, Compositions, and Processes, Related Thereto. US9781935B2. https://portal.unifiedpatents.com/patents/patent/US-9781935-B2. View Source
[5] Dalvit, C., Vulpetti, A., & Vöhringer, S. (2020). Fluorine NMR functional screening: from purified enzymes to complex mixtures. Journal of Medicinal Chemistry, 63(12), 6535-6553. https://doi.org/10.1021/acs.jmedchem.9b01982. View Source
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